![molecular formula C7H13N B1200668 6-Azabicyclo[3.2.1]octane CAS No. 279-85-6](/img/structure/B1200668.png)
6-Azabicyclo[3.2.1]octane
描述
6-Azabicyclo[3.2.1]octane, also known as this compound, is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
未来方向
The future directions of 6-Azabicyclo[3.2.1]octane research could involve further exploration of its synthesis methods and potential applications. For instance, a study discusses the design, synthesis, and applications of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-based scaffolds for peptidomimetic chemistry .
Relevant Papers
Several papers have been published on this compound. For example, a paper titled “6-Azabicyclo [3.2.1]octanes Via Copper-Catalyzed Enantioselective Hydroamination” discusses the synthesis of 6-Azabicyclo[3.2.1]octanes .
生化分析
Biochemical Properties
6-Azabicyclo[3.2.1]octane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit agonist activity in κ-opioid receptors (KOR), which are involved in pain modulation and other physiological processes . Additionally, this compound derivatives have shown cytotoxic activity on different tumor cell lines, such as glioblastoma, medulloblastoma, and hepatocellular carcinoma .
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its structural similarity with bioactive alkaloids such as nicotine, cocaine, and morphine allows it to interact with neuronal nicotinic acetylcholine receptors, impacting neurotransmission and cellular communication . This compound’s bicyclic backbone provides additional rigidity to the molecular structure, which is an important feature in medicinal chemistry .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind to dopamine and serotonin transporters, inhibiting their function and leading to increased levels of these neurotransmitters in the synapse . This mechanism is similar to that of cocaine, which also inhibits the dopamine transporter .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable, but it can undergo degradation under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some derivatives showing sustained cytotoxic activity on tumor cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have therapeutic effects, such as pain relief and modulation of neurotransmission . At higher doses, toxic or adverse effects have been observed, including potential neurotoxicity and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it undergoes enzymatic transformations that lead to the formation of various metabolites, which can then be excreted . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are important for ensuring that the compound reaches its intended site of action within the cell, thereby enhancing its therapeutic potential .
属性
IUPAC Name |
6-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-4-7(3-1)8-5-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPDEZWWKCSIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338502 | |
| Record name | 6-Azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279-85-6 | |
| Record name | 6-Azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-azabicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 6-azabicyclo[3.2.1]octane scaffold in medicinal chemistry?
A1: The this compound ring system features prominently in a diverse range of biologically active natural and synthetic compounds. [, , , , , ] This structural motif is of particular interest in drug discovery due to its presence in molecules with analgesic, hypotensive, and enzyme inhibitory properties.
Q2: Which natural products contain the this compound core and what are their known activities?
A2: Notable natural products incorporating this scaffold include:
- Aphanorphine: Isolated from the blue-green alga Aphanizomenon flos-aquae, aphanorphine exhibits structural similarities to morphine and other analgesics. []
- Actinobolamine: This alkaloid displays a range of biological activities. []
- Peduncularine: Isolated from the Tasmanian shrub Aristotelia peduncularis, peduncularine has garnered significant attention from synthetic chemists due to its unique structure. [, , ]
- Lyconadin A: This compound belongs to a family of potent neurotoxins. []
- Daphnillonins A and B: These recently discovered alkaloids from Daphniphyllum longeracemosum showcase unique structural features, with daphnillonin A possessing an 8-methyl-6-azabicyclo[3.2.1]octane moiety. []
Q3: How does the structure of 1-phenyl-6-azabicyclo[3.2.1]octanes influence their analgesic and narcotic antagonist activity?
A3: Extensive structure-activity relationship (SAR) studies on 1-phenyl-6-azabicyclo[3.2.1]octanes have revealed crucial insights into the impact of structural modifications on their biological profiles. [] The nature and position of substituents on the phenyl ring, as well as modifications to the azabicyclic core, significantly influence their analgesic potency, antagonist activity, and potential for physical dependence. For instance, the 1-(3-hydroxyphenyl)-6,7-dimethyl derivative demonstrates a balanced antagonist-analgesic profile with minimal physical dependence liability. []
Q4: What synthetic strategies are commonly employed to construct the this compound framework?
A4: Diverse synthetic routes have been developed to access this valuable scaffold. Some key strategies include:
- Semipinacol Rearrangement: This method utilizes ring-fused β-lactam diols as precursors, which undergo rearrangement via cyclic sulfite or phosphorane intermediates to furnish keto-bridged 6-azabicyclo[3.2.1]octanes. [, , ]
- Intramolecular Cyclization of Aziridines: This approach leverages the reactivity of aziridines with π-nucleophiles to forge the bicyclic core. The choice of nitrogen protecting group on the aziridine significantly impacts the success of this cyclization. []
- Copper-Catalyzed Enantioselective Alkene Carboamination: This powerful method enables the asymmetric construction of 6-azabicyclo[3.2.1]octanes from N-sulfonyl-2-aryl-4-pentenamines, forging two new rings and stereocenters in a single step. []
- Decarbonylative Radical Cyclization: This strategy utilizes α-amino selenoester-tethered electron-deficient alkenes, which undergo radical cyclization to provide 6-azabicyclo[3.2.1]octanes through 1-aminomethyl radical intermediates. []
- Imino Ester Heterocycloaddition: This approach involves a three-step sequence: imino ester heterocycloaddition, stereoselective epoxidation, and acid-promoted rearrangement to efficiently access the desired scaffold. []
- Tandem Radical Reactions of Dithiocarbamates: This method exploits the versatility of dithiocarbamates in radical reactions, enabling the formation of the bicyclic core through a regioselective 5-exo-trig cyclization of a carbamoyl radical followed by dithiocarbamate group transfer. []
Q5: Are there any efficient methods for preparing enantiomerically pure 6-azabicyclo[3.2.1]octanes?
A5: Yes, several approaches have been developed to access enantioenriched 6-azabicyclo[3.2.1]octanes, including:
- Asymmetric Copper-Catalyzed Alkene Carboamination: This method allows for the direct installation of two stereocenters with high enantioselectivity. []
- Use of Chiral Auxiliaries: The Ellman sulfinamide auxiliary has been successfully employed to control the stereochemistry during the synthesis of aphanorphine. []
Q6: Can you elaborate on the role of ene reductases (EREDs) in the synthesis of 6-azabicyclo[3.2.1]octanes?
A6: EREDs have emerged as powerful biocatalysts for the synthesis of these heterocycles. They facilitate an unprecedented intramolecular β-C-H functionalization reaction of substituted cyclohexanones, enabling the formation of bridged bicyclic nitrogen heterocycles containing the this compound scaffold. [] This chemoenzymatic cascade combines the advantages of iridium photocatalysis with EREDs, offering a sustainable and efficient approach to these valuable motifs.
Q7: What are the applications of 6-azabicyclo[3.2.1]octanes beyond medicinal chemistry?
A7: In addition to their therapeutic potential, these compounds find applications in other areas:
Q8: Are there any reported studies on the toxicity of 6-azabicyclo[3.2.1]octanes?
A8: While specific toxicological data may vary depending on the substituents present on the scaffold, some general observations can be made:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



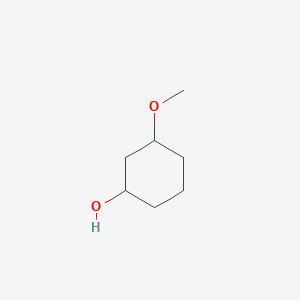
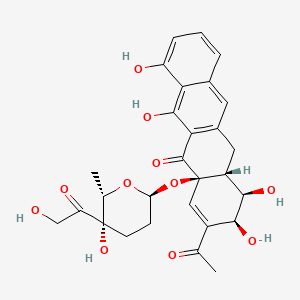


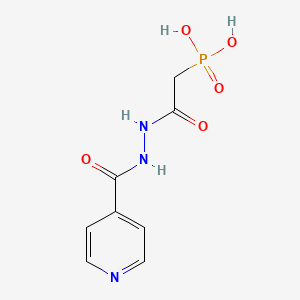
![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)



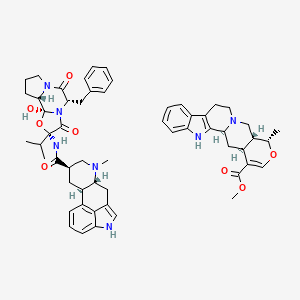
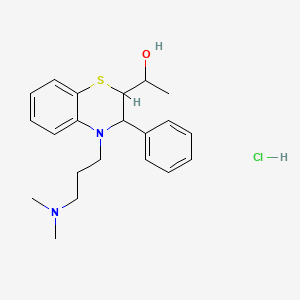

![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)
